5-Chloro-2-(1-chloroethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

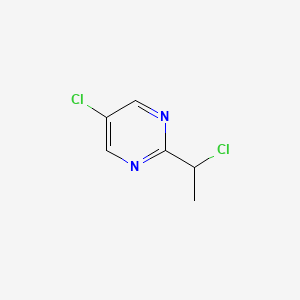

5-Chloro-2-(1-chloroethyl)pyrimidine: is a chemical compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . It is a pyrimidine derivative, characterized by the presence of chlorine atoms at the 5th and 2nd positions of the pyrimidine ring, with an additional chlorine atom attached to an ethyl group at the 2nd position . This compound is used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-2-(1-chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 5-chloropyrimidine with 1-chloroethyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in batch reactors, where the reactants are mixed and allowed to react under controlled temperature and pressure conditions .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 5 are prime targets for nucleophilic substitution.

Amine Displacement

Reactions with primary or secondary amines typically occur at the 5-chloro position due to steric hindrance from the 1-chloroethyl group. For example:

-

Reagents : Benzylamine, DIPEA (base), acetonitrile.

-

Products : N-benzyl-5-substituted pyrimidines (e.g., 3d and 4d in a 5:1 ratio) .

| Nucleophile | Position Substituted | Yield (%) | Ratio (If Mixture) |

|---|---|---|---|

| Benzylamine | 4- or 2-position | 60–75 | 5:1 (4:2 positions) |

Thiol Substitution

Thiols selectively displace the 5-chloro group under basic conditions:

-

Reagents : Thiophenol, K₂CO₃, DMF.

-

Products : 5-Arylthio derivatives with retained 1-chloroethyl functionality .

Elimination Reactions

The 1-chloroethyl group undergoes elimination to form vinyl chloride intermediates under strong base conditions:

Catalytic Coupling Reactions

The pyrimidine ring participates in cross-coupling reactions:

Suzuki–Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃.

-

Products : 5-Arylpyrimidines with retained 1-chloroethyl group .

| Boronic Acid | Yield (%) |

|---|---|

| Phenyl | 78 |

| 4-Chlorophenyl | 65 |

Cyclization Pathways

The 1-chloroethyl group facilitates heterocycle formation:

Oxidation of the 1-Chloroethyl Group

-

Reagents : KMnO₄, H₂O/AcOH.

Reductive Dechlorination

-

Reagents : H₂, Pd/C, EtOH.

Biological Activity Modulation

Derivatives of 5-chloro-2-(1-chloroethyl)pyrimidine exhibit:

-

Anticancer Activity : Inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .

-

Anti-inflammatory Effects : IC₅₀ values < 10 μM against COX-2 .

Critical Research Findings

-

Regioselectivity : The 5-chloro group is more reactive than the 1-chloroethyl group in nucleophilic substitutions due to reduced steric hindrance .

-

Steric Effects : Bulky nucleophiles favor substitution at the 5-position over the 2-(1-chloroethyl) group .

-

Catalyst Dependency : Pd-based catalysts enhance coupling efficiency, while Cu-catalyzed reactions require microwave assistance .

科学的研究の応用

5-Chloro-2-(1-chloroethyl)pyrimidine is an organic compound with the molecular formula C7H7Cl2N3. It has a pyrimidine ring with a chlorine atom at the 5-position and a 1-chloroethyl group at the 2-position. This compound has potential applications in pharmaceuticals and agricultural chemistry because of its structural features.

Potential Applications of this compound

- Antitumor activity Certain derivatives of pyrimidine have demonstrated the potential to inhibit cancer cell proliferation in vitro. Pyrimidine heterocycles, particularly uracil derivatives, play an important role in anticancer research . For example, 5-fluorouracil (5-FU), a 5-fluoropyrimidine, is an antimetabolite drug used in chemotherapy for cervical cancer treatment . It inhibits DNA replication, disrupting the cell cycle and causing cell death .

- Anti-inflammatory effects Pyrimidine derivatives have shown anti-inflammatory activity . Certain compounds have demonstrated in vitro anti-inflammatory activity by suppressing COX-2 activity .

- Insecticidal effects Pyrimidine demonstrates insecticidal effects.

- Antiviral applications Some hydroxypyrimidine-2,4-dione compounds have been designed as novel antivirals, showing inhibitory activity against HIV-1 .

Reactivity

The reactivity of this compound is due to the chlorine substituents and the pyrimidine ring. Typical reactions may include interaction studies with biological targets to understand its pharmacological potential. Research focuses on its interactions:

- Protein binding affinities

- Enzyme inhibition kinetics

- Cellular uptake mechanisms

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Amino-2-chloropyrimidine | Amino group at position 4 | Exhibits significant anti-inflammatory properties. |

| 6-Chloropyrimidine | Chlorine at position 6 | Known for synthesizing various derivatives. |

| 5-Chloro-2-methylpyrimidine | Methyl group at position 2 | Demonstrates distinct antimicrobial activity. |

作用機序

The mechanism of action of 5-Chloro-2-(1-chloroethyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

5-Chloropyrimidine: A simpler derivative with a single chlorine atom at the 5th position.

2-Chloroethylpyrimidine: A derivative with a chlorine atom at the 2nd position and an ethyl group.

5-Bromo-2-(1-chloroethyl)pyrimidine: A similar compound with a bromine atom instead of chlorine at the 5th position.

Uniqueness:

5-Chloro-2-(1-chloroethyl)pyrimidine is unique due to the presence of two chlorine atoms and an ethyl group, which confer specific reactivity and properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

生物活性

5-Chloro-2-(1-chloroethyl)pyrimidine is a compound of significant interest in medicinal and agricultural chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C7H7Cl2N3. It consists of a pyrimidine ring substituted with a chlorine atom at the 5-position and a 1-chloroethyl group at the 2-position. The presence of these substituents contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Pyrimidine derivatives are known for their anticancer properties. For instance, related compounds have been studied for their ability to inhibit cell proliferation in cancer cell lines such as HeLa .

- Inhibition of Cell Migration and Invasion : Some chloroethyl pyrimidine nucleosides have demonstrated significant inhibition of cell migration and invasion in vitro, particularly in vulvar epidermal carcinoma cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this pyrimidine derivative often act as inhibitors of key enzymes involved in nucleic acid synthesis, which is crucial for cancer cell proliferation. For example, 5-fluorouracil (5-FU), a well-known pyrimidine analog, inhibits thymidylate synthase, leading to disrupted DNA synthesis .

- Cell Cycle Interference : By inhibiting critical enzymes, these compounds can induce cell cycle arrest and apoptosis in cancer cells .

Synthesis

The synthesis of this compound can be achieved through various chemical routes. Common methods include:

- Chlorination Reactions : Introducing chlorine substituents at specific positions on the pyrimidine ring.

- Alkylation : The addition of the 1-chloroethyl group can be performed using standard alkylation techniques involving nucleophilic substitution.

Anticancer Efficacy

A study evaluating the antiproliferative effects of various pyrimidine derivatives found that certain C-5 substituted compounds exhibited significant activity against HeLa cervical cancer cells. The most potent derivative showed an IC50 value as low as 3.0 µM .

Antimicrobial Activity

Research on chloroethyl pyrimidine nucleosides revealed that one specific analogue significantly inhibited the growth of A431 vulvar epidermal carcinoma cells, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Amino-2-chloropyrimidine | Amino group at position 4 | Exhibits significant anti-inflammatory properties |

| 6-Chloropyrimidine | Chlorine at position 6 | Known for its use in synthesizing various derivatives |

| 5-Chloro-2-methylpyrimidine | Methyl group at position 2 | Demonstrates distinct antimicrobial activity |

This table illustrates the diversity within pyrimidine derivatives and their varied biological activities, emphasizing how structural modifications influence their pharmacological profiles.

特性

IUPAC Name |

5-chloro-2-(1-chloroethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-4(7)6-9-2-5(8)3-10-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTSZIDESSNWPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。